molecular formula C4H6N2O2 B14734981 Succinimide, monooxime CAS No. 6158-14-1

Succinimide, monooxime

Cat. No.: B14734981
CAS No.: 6158-14-1
M. Wt: 114.10 g/mol
InChI Key: JGBHARRDIYSHKE-UHFFFAOYSA-N
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Description

Succinimide, monooxime is an organic compound that belongs to the class of imides. It is a derivative of succinimide, where one of the carbonyl groups is replaced by an oxime group. This compound is known for its diverse applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Succinimide, monooxime can be synthesized through the reaction of succinic anhydride with hydroxylamine. The reaction typically involves the following steps:

    Formation of Succinimide: Succinic anhydride reacts with ammonia or an amine to form succinimide.

    Oximation: The succinimide is then treated with hydroxylamine to replace one of the carbonyl groups with an oxime group, forming this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. Common methods include:

Chemical Reactions Analysis

Types of Reactions

Succinimide, monooxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert the oxime group back to an amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Nucleophiles: Hydroxylamine, hydrazine, and other nucleophiles can be used for substitution reactions.

Major Products

    Nitroso Compounds: Formed through oxidation.

    Amines: Produced via reduction.

    Substituted Imides: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Succinimide, monooxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of succinimide, monooxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its role as an enzyme inhibitor and in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Succinimide, monooxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in specific applications where other succinimides may not be as effective.

Properties

CAS No.

6158-14-1

Molecular Formula

C4H6N2O2

Molecular Weight

114.10 g/mol

IUPAC Name

(5E)-5-hydroxyiminopyrrolidin-2-one

InChI

InChI=1S/C4H6N2O2/c7-4-2-1-3(5-4)6-8/h8H,1-2H2,(H,5,6,7)

InChI Key

JGBHARRDIYSHKE-UHFFFAOYSA-N

Isomeric SMILES

C\1CC(=O)N/C1=N/O

Canonical SMILES

C1CC(=O)NC1=NO

Origin of Product

United States

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